molecular formula C12H24N2O3 B2949455 2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid CAS No. 108245-39-2

2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid

Cat. No.: B2949455
CAS No.: 108245-39-2
M. Wt: 244.335
InChI Key: QOYQCEBPJLCXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.335. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

A study by Podjed and Modec (2022) investigated the structural properties of amino alcohol salts with quinaldinate, including 2-amino-2-methyl-1-propanol (2a2m1pOH) derivatives. The research focused on the polymorphism and hydrogen bonding patterns within these compounds, revealing insights into their crystal structures and the role of hydrogen bonding and π-π stacking interactions in determining their polymorphic forms. This work contributes to understanding the structural chemistry of amino alcohol derivatives and their potential applications in material science (Podjed & Modec, 2022).

Carbamate Formation in Amino Alcohol Systems

Ciftja, Hartono, and Svendsen (2014) conducted an experimental study on carbamate formation in the 2-amino-2-methyl-1-propanol (AMP) system with CO2 at various temperatures, utilizing nuclear magnetic resonance (NMR) spectroscopy. Their findings contribute to the understanding of carbamate stability and the interaction between AMP and CO2, which is vital for applications in CO2 capture and sequestration technologies (Ciftja, Hartono, & Svendsen, 2014).

Modification of Ibuprofenates for Enhanced Skin Permeability

Ossowicz-Rupniewska et al. (2022) explored the structural modification of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid (ibuprofen) with amino acid isopropyl esters to create derivatives with potentially enhanced skin permeability. This research may have implications for developing more effective topical medications by altering the properties of existing drugs (Ossowicz-Rupniewska et al., 2022).

Amine Neutralized Amino Acids as CO2 Absorbents

Another study by Ciftja, Hartono, and Svendsen (2014) examined amino acids neutralized with amines, including 2-amino-2-methyl-1-propanol, as a new class of CO2 absorbents. This work provides insights into the potential use of these compounds in creating more efficient and environmentally friendly CO2 absorption solvents (Ciftja, Hartono, & Svendsen, 2014).

Synthesis and Biological Studies of Luminescent Complexes

Kanwal et al. (2020) synthesized luminescent complexes with 3-(thiazol-2-yl carbamoyl) propanoic acid and various metals, investigating their antibacterial and antifungal potential. This research indicates the possible applications of these complexes in the development of new luminescent materials for biological studies (Kanwal et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as interstitial collagenase . The role of these enzymes is to degrade the extracellular matrix, which is crucial in many biological processes including embryogenesis, normal tissue remodeling, and disease processes such as inflammation and cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Properties

IUPAC Name

2,4-bis(2-methylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-8(2)6-13-10(12(16)17)5-11(15)14-7-9(3)4/h8-10,13H,5-7H2,1-4H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYQCEBPJLCXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NCC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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